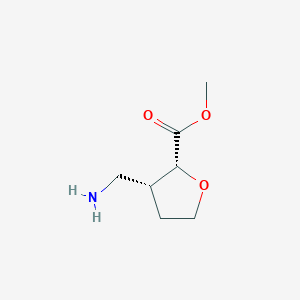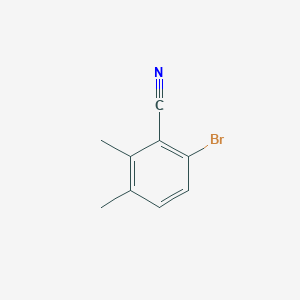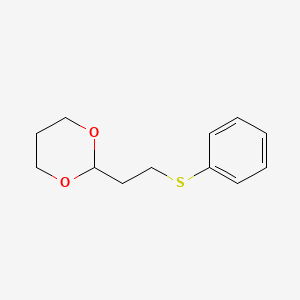
2-(2-(Phenylthio)ethyl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Phenylthio)ethyl)-1,3-dioxane is an organic compound that features a dioxane ring substituted with a phenylthioethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Phenylthio)ethyl)-1,3-dioxane typically involves the reaction of 2-(phenylthio)ethanol with 1,3-dioxane under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity. The process involves heating the reactants in a suitable solvent, such as ethanol or dichloromethane, and monitoring the reaction progress using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a larger scale.
化学反应分析
Types of Reactions
2-(2-(Phenylthio)ethyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide; reactions often conducted in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted dioxane derivatives.
科学研究应用
2-(2-(Phenylthio)ethyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-(2-(Phenylthio)ethyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The dioxane ring provides structural stability and influences the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2-(Phenylthio)ethanol: A precursor in the synthesis of 2-(2-(Phenylthio)ethyl)-1,3-dioxane.
1,3-Dioxane: The parent compound, which lacks the phenylthioethyl substitution.
Phenylthioacetic acid: Contains a phenylthio group but differs in its overall structure and reactivity.
Uniqueness
This compound is unique due to the combination of the dioxane ring and the phenylthioethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C12H16O2S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC 名称 |
2-(2-phenylsulfanylethyl)-1,3-dioxane |
InChI |
InChI=1S/C12H16O2S/c1-2-5-11(6-3-1)15-10-7-12-13-8-4-9-14-12/h1-3,5-6,12H,4,7-10H2 |
InChI 键 |
LJHNRSGOEKTZFV-UHFFFAOYSA-N |
规范 SMILES |
C1COC(OC1)CCSC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-2-azetidinyl]propanoic acid](/img/structure/B13653790.png)
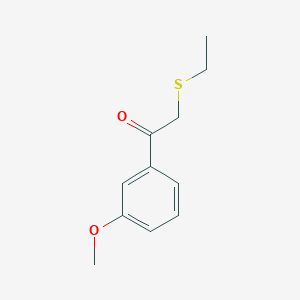

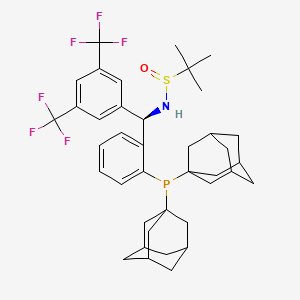
![1,18-Dihydroxy-12-{1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl}-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0,4,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13653808.png)

